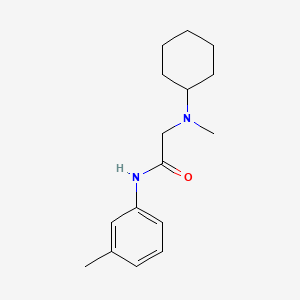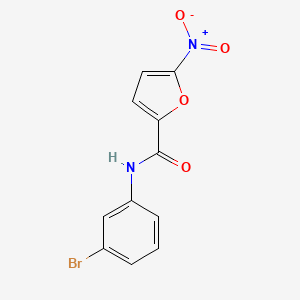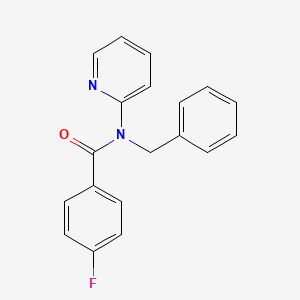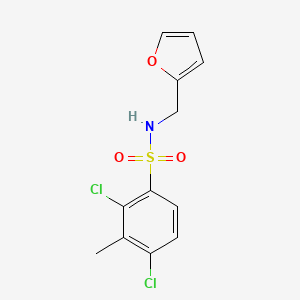![molecular formula C16H16F2N2O2 B5709092 N-(2,4-difluorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B5709092.png)
N-(2,4-difluorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-difluorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea, also known as DFP-10825, is a small molecule inhibitor that has been developed for the treatment of cancer. It is a potent inhibitor of the protein kinase CK2, which is involved in the regulation of cell growth and survival.
Mécanisme D'action
N-(2,4-difluorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea is a potent inhibitor of the protein kinase CK2, which is involved in the regulation of cell growth and survival. CK2 is overexpressed in many cancer cells, and its inhibition can lead to cell death. This compound binds to the ATP-binding site of CK2 and prevents its activity. This leads to the inhibition of downstream signaling pathways that are important for cancer cell survival.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells. It also inhibits the migration and invasion of cancer cells, which are important processes for tumor metastasis. In addition, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy, which can enhance their effectiveness.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,4-difluorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea is a potent and selective inhibitor of CK2, which makes it a valuable tool for studying the role of CK2 in cancer biology. However, its low solubility in aqueous solutions can make it difficult to use in some experimental settings. In addition, its potency can also make it challenging to use in vivo, as high doses may be required to achieve therapeutic effects.
Orientations Futures
There are several potential future directions for the development of N-(2,4-difluorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea. One possibility is to improve its solubility and pharmacokinetic properties, which could enhance its effectiveness in vivo. Another direction is to explore its potential as a combination therapy with other cancer treatments, such as chemotherapy and immunotherapy. Finally, further studies are needed to elucidate the mechanisms of CK2 inhibition by this compound and its downstream effects on cancer cells.
Méthodes De Synthèse
The synthesis of N-(2,4-difluorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea involves the reaction of 2,4-difluoroaniline with 4-methoxyphenethyl isocyanate in the presence of a base. The resulting urea derivative is then purified by column chromatography. The yield of the synthesis is typically around 50%, and the purity of the compound is confirmed by analytical methods such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
N-(2,4-difluorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea has been extensively studied in preclinical models of cancer. It has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, prostate, lung, and pancreatic cancer cells. In vivo studies have also demonstrated that this compound can inhibit tumor growth in mouse models of breast and pancreatic cancer.
Propriétés
IUPAC Name |
1-(2,4-difluorophenyl)-3-[2-(4-methoxyphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F2N2O2/c1-22-13-5-2-11(3-6-13)8-9-19-16(21)20-15-7-4-12(17)10-14(15)18/h2-7,10H,8-9H2,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZBBZVCNEIXTCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone](/img/structure/B5709010.png)

![N-(4-{N-[4-(4-morpholinylmethyl)benzoyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B5709036.png)
![5-hydroxy-2-[(2-thienylcarbonyl)amino]benzoic acid](/img/structure/B5709039.png)

![4-chloro-N-[(2-naphthylamino)carbonothioyl]benzamide](/img/structure/B5709045.png)

![N-(4-methoxy-2-methylphenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5709070.png)

![1,2,3,4,5,8,9,10,11,12-decahydrocyclohepta[b]cyclohepta[4,5]thieno[3,2-e]pyridin-13-amine](/img/structure/B5709081.png)

![4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-2-methyl-4-oxo-2-butenoic acid](/img/structure/B5709097.png)

